molecular formula C12H13BrClNO2 B8170924 2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone

2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone

Cat. No.: B8170924
M. Wt: 318.59 g/mol
InChI Key: YAPSBMFOSFZJDX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone typically involves the reaction of 2-bromo-4-chlorophenol with morpholine and an appropriate acylating agent. One common method involves the use of 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide in the presence of pyridine and acetonitrile . The reaction proceeds under mild conditions to yield the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-chlorophenyl)-1-morpholinoethanone is unique due to the presence of the morpholinoethanone moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO2/c13-11-8-10(14)2-1-9(11)7-12(16)15-3-5-17-6-4-15/h1-2,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPSBMFOSFZJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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